

Spectroscopic Profile of 4-Butylbenzaldehyde Isomers: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Butylbenzaldehyde**

Cat. No.: **B075662**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for two isomers of **4-Butylbenzaldehyde**: 4-n-butylbenzaldehyde and 4-tert-butylbenzaldehyde. This document presents a detailed examination of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information herein is intended to serve as a crucial reference for researchers and professionals involved in chemical synthesis, characterization, and drug development.

Spectroscopic Data Summary

The quantitative spectroscopic data for 4-n-butylbenzaldehyde and 4-tert-butylbenzaldehyde are summarized in the following tables for clear comparison.

4-n-Butylbenzaldehyde Spectroscopic Data

¹H NMR (CDCl₃)

Chemical Shift (ppm)	Assignment
9.98	Aldehyde (-CHO)
7.78	Aromatic (ortho to -CHO)
7.35	Aromatic (ortho to -CH ₂ CH ₂ CH ₂ CH ₃)
2.68	Benzylidic Methylene (-CH ₂)
1.62	Methylene (-CH ₂ CH ₂ CH ₃)
1.37	Methylene (-CH ₂ CH ₃)
0.93	Methyl (-CH ₃)

¹³C NMR (CDCl₃)

Chemical Shift (ppm)	Assignment
192.2	Aldehyde Carbonyl (C=O)
150.0	Aromatic (C-CH ₂ CH ₂ CH ₂ CH ₃)
134.5	Aromatic (C-CHO)
129.8	Aromatic (CH, ortho to -CHO)
129.2	Aromatic (CH, ortho to -CH ₂ CH ₂ CH ₂ CH ₃)
35.9	Benzylidic Methylene (-CH ₂)
33.3	Methylene (-CH ₂ CH ₂ CH ₃)
22.3	Methylene (-CH ₂ CH ₃)
13.9	Methyl (-CH ₃)

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
~2958, 2929, 2871	C-H stretch (aliphatic)
~2820, 2720	C-H stretch (aldehyde)
~1703	C=O stretch (carbonyl)
~1607, 1577	C=C stretch (aromatic)

Mass Spectrometry (Electron Ionization)

m/z	Assignment
162	[M] ⁺ (Molecular Ion)
133	[M-CHO] ⁺
119	[M-C ₃ H ₇] ⁺
91	[C ₇ H ₇] ⁺ (Tropylium ion)

4-tert-Butylbenzaldehyde Spectroscopic Data

¹H NMR (CDCl₃)

Chemical Shift (ppm)	Assignment
9.98[1]	Aldehyde (-CHO)
7.82[1]	Aromatic (ortho to -CHO)
7.55[1]	Aromatic (ortho to -C(CH ₃) ₃)
1.35[1]	tert-Butyl (-C(CH ₃) ₃)

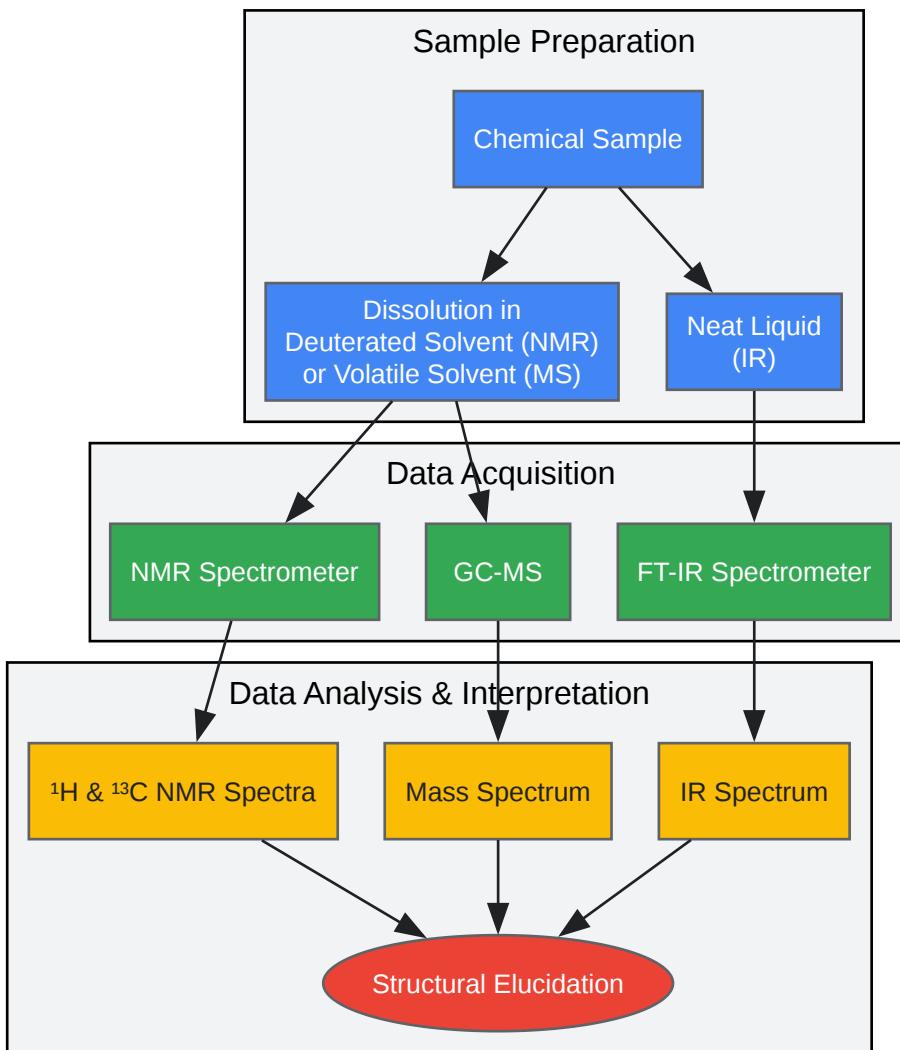
¹³C NMR (CDCl₃)

Chemical Shift (ppm)	Assignment
192.1[2]	Aldehyde Carbonyl (C=O)
158.5[2]	Aromatic (C-C(CH ₃) ₃)
134.1[2]	Aromatic (C-CHO)
129.7[2]	Aromatic (CH, ortho to -CHO)
126.0[2]	Aromatic (CH, ortho to -C(CH ₃) ₃)
35.4[2]	Quaternary Carbon (-C(CH ₃) ₃)
31.1[2]	Methyl (-C(CH ₃) ₃)

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
~2965	C-H stretch (aliphatic)
~2870, 2730	C-H stretch (aldehyde)
~1705	C=O stretch (carbonyl)
~1610, 1570	C=C stretch (aromatic)

Mass Spectrometry (Electron Ionization)


m/z	Assignment
162[1]	[M] ⁺ (Molecular Ion)
147[1]	[M-CH ₃] ⁺
119[1]	[M-C ₃ H ₇] ⁺ or [M-CHO-CH ₄] ⁺
91[1]	[C ₇ H ₇] ⁺ (Tropylium ion)

Experimental Workflows and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical sample, from initial preparation to final data interpretation.

General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: Generalized workflow for spectroscopic analysis of a chemical sample.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.

Sample Preparation:

- Accurately weigh 5-10 mg of the **4-butylbenzaldehyde** isomer.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean vial.
- Transfer the solution to a standard 5 mm NMR tube.
- Ensure the liquid height in the NMR tube is sufficient for analysis (typically around 4-5 cm).

^1H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment.
- Number of Scans: 16 to 64, depending on the sample concentration.
- Relaxation Delay: 1-2 seconds.
- Acquisition Time: 2-4 seconds.
- Spectral Width: 0-12 ppm.
- Temperature: 298 K.

^{13}C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single-pulse experiment.
- Number of Scans: 1024 or more, as the ^{13}C nucleus is less sensitive.
- Relaxation Delay: 2-5 seconds.
- Acquisition Time: 1-2 seconds.
- Spectral Width: 0-220 ppm.

- Temperature: 298 K.

Data Processing:

- Apply Fourier transformation to the acquired free induction decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
- Integrate the peaks in the ^1H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

- Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol, and allow it to dry completely.
- Place a single drop of the neat liquid **4-butylbenzaldehyde** isomer directly onto the center of the ATR crystal.

Data Acquisition:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of the clean, empty ATR crystal should be collected prior to the sample analysis.

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum. An ATR

correction may also be applied.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Sample Preparation:

- Prepare a dilute solution of the **4-butylbenzaldehyde** isomer (approximately 100 µg/mL) in a high-purity volatile solvent such as dichloromethane or hexane.
- Transfer the solution to a GC vial.

GC Parameters:

- Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl polysiloxane stationary phase).
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Inlet Temperature: 250°C.
- Injection Volume: 1 µL in splitless mode.
- Oven Temperature Program:
 - Initial temperature: 50°C, hold for 2 minutes.
 - Ramp: Increase to 250°C at a rate of 10°C/min.
 - Final hold: Hold at 250°C for 5 minutes.

MS Parameters:

- Ionization Mode: Electron Ionization (EI).
- Ionization Energy: 70 eV.

- Source Temperature: 230°C.
- Mass Range: m/z 40-400.

Data Analysis: The total ion chromatogram (TIC) is used to determine the retention time of the compound. The mass spectrum corresponding to the chromatographic peak is then extracted and analyzed for the molecular ion and fragmentation pattern.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. www1.udel.edu [www1.udel.edu]
- 2. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Butylbenzaldehyde Isomers: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b075662#spectroscopic-data-of-4-butylbenzaldehyde-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com